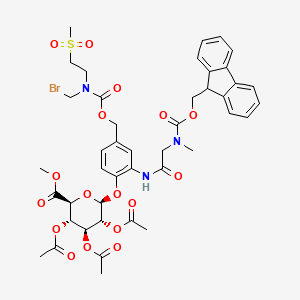

MAC glucuronide linker

Beschreibung

BenchChem offers high-quality MAC glucuronide linker suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MAC glucuronide linker including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H48BrN3O17S |

|---|---|

Molekulargewicht |

990.8 g/mol |

IUPAC-Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[bromomethyl(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C43H48BrN3O17S/c1-24(48)60-36-37(61-25(2)49)39(62-26(3)50)41(64-38(36)40(52)57-5)63-34-16-15-27(21-58-43(54)47(23-44)17-18-65(6,55)56)19-33(34)45-35(51)20-46(4)42(53)59-22-32-30-13-9-7-11-28(30)29-12-8-10-14-31(29)32/h7-16,19,32,36-39,41H,17-18,20-23H2,1-6H3,(H,45,51)/t36-,37-,38-,39+,41+/m0/s1 |

InChI-Schlüssel |

WMXFTIHCGUEXKO-SPDRDJHJSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking the MAC Glucuronide Linker: Mechanism of Action, Stability, and ADC Integration

Antibody-Drug Conjugates (ADCs) operate on a razor-thin therapeutic window. They demand absolute chemical stability during systemic circulation, yet require rapid, complete payload liberation upon reaching the tumor microenvironment. As ADC payloads become increasingly hydrophobic (e.g., pyrrolobenzodiazepines, camptothecin derivatives), traditional dipeptide linkers often trigger premature aggregation and clearance.

Enter the 1[1]. By leveraging the highly specific enzymatic activity of lysosomal β-glucuronidase (GUSB), this linker system provides an elegant solution to the hydrophobicity problem while ensuring precise, targeted cytotoxicity[].

Core Mechanism of Action (MoA)

The efficacy of the MAC glucuronide linker is driven by a sequential biological and chemical cascade. It is not merely a bridge, but a responsive kinetic system:

-

Systemic Circulation (The Hydrophilic Shield) : The β-glucuronide sugar moiety is highly polar. This hydrophilicity acts as a shield, masking the lipophilic nature of the attached payload. This prevents ADC aggregation in the bloodstream, allowing for higher Drug-to-Antibody Ratios (DAR) without compromising pharmacokinetic stability[3].

-

Cellular Internalization : The ADC binds to the target tumor antigen and is internalized via clathrin-mediated endocytosis.

-

Lysosomal Activation : The endosome matures and fuses with the lysosome, where the pH drops to ~4.5–5.0. This environment is rich in β-glucuronidase (GUSB), an enzyme that selectively hydrolyzes the β-glucuronidic glycosidic bond[4].

-

Self-Immolation (1,6-Elimination) : Cleavage of the sugar unmasks an electron-donating aniline group on the para-aminobenzyl (PAB) spacer. This shifts the electron density, triggering a spontaneous 1,6-elimination reaction. The methylene alkoxy carbamate (MAC) linkage breaks down, releasing carbon dioxide (CO₂) and the unmodified, active cytotoxic payload[1].

Figure 1: Intracellular trafficking and enzymatic cleavage mechanism of MAC glucuronide ADCs.

Expert Insights from the Bench: The Causality of Linker Design

As developers, we must understand why specific chemical architectures are chosen over others.

Synthetic Handling & Protecting Groups In laboratory settings, this linker is frequently handled as1[1], which features tri-O-acetyl protecting groups on the sugar and a methyl ester. Unprotected glucuronides are notoriously difficult to purify via standard silica gel chromatography due to their extreme polarity. The acetyl and methyl groups render the molecule organic-soluble, enabling high-yield coupling to the payload. These protecting groups are subsequently removed via mild LiOH-mediated saponification prior to bioconjugation.

The Necessity of the PAB Spacer Why not attach the glucuronide directly to the payload? Steric hindrance. The bulky tertiary structure of the monoclonal antibody physically prevents the GUSB enzyme from accessing the glycosidic bond if it is too close to the protein backbone. The PAB spacer acts as a physical extension cord, ensuring enzymatic accessibility while providing the necessary electronic framework for the 1,6-elimination cascade.

Comparative Analysis of ADC Linker Technologies

To contextualize the MAC glucuronide system, we must benchmark it against industry standards[].

| Linker Technology | Cleavage Mechanism | Plasma Stability (t₁/₂) | Hydrophilicity | Bystander Effect Potential |

| MAC Glucuronide | β-Glucuronidase (Lysosomal) | High (>7 days) | High | Moderate to High |

| Val-Cit (vc-PAB) | Cathepsin B (Lysosomal) | Moderate (~4-6 days) | Low | High |

| SMCC (Thioether) | Lysosomal Degradation | High (>7 days) | Moderate | Low (Charged metabolite) |

Experimental Protocols: Validating Linker Cleavage

A robust ADC development pipeline requires self-validating assays. To confirm that your MAC glucuronide linker is functioning exclusively via enzymatic trigger (and not degrading via acidic hydrolysis), the following in vitro cleavage assay must be utilized.

Crucial Control : The inclusion of D-saccharic acid 1,4-lactone (a specific GUSB inhibitor) in a parallel control group is mandatory to establish absolute causality between the enzyme and payload release.

Figure 2: Step-by-step in vitro enzymatic cleavage assay workflow using recombinant GUSB.

Step-by-Step Methodology: In Vitro Lysosomal Cleavage Assay

-

Buffer Preparation : Prepare a 50 mM Sodium Acetate buffer, adjusted precisely to pH 5.0 to mimic the lysosomal environment.

-

ADC Incubation : Dilute the formulated ADC to a final concentration of 10 μM in the acetate buffer. Divide into two cohorts: the active test group and the inhibitor control group (add 10 μM D-saccharic acid 1,4-lactone to the control).

-

Enzyme Addition : Introduce recombinant human β-glucuronidase (GUSB) to both cohorts at a concentration of 1 μg/mL.

-

Time-Course Sampling : Incubate the mixtures at 37°C. Extract 50 μL aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching : Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile spiked with an internal standard (e.g., isotope-labeled payload). This denatures the enzyme and precipitates the antibody.

-

Centrifugation & Analysis : Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials and analyze via LC-MS/MS to quantify the release kinetics of the free payload.

References

- How ADC Linkers Work: Controlling Stability & Drug Release Source: BOC Sciences

- Linkers Having a Crucial Role in Antibody–Drug Conjug

- Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents Source: NIH / ResearchG

- Navigating the Safety Landscape of Antibody-Drug Conjugates: A Comparative Guide to MAC Glucuronide Linker-2 Source: Benchchem

Sources

The MAC Glucuronide Linker: A Technical Guide to Advancing Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimidocaproyl (MC) glucuronide linker represents a significant advancement in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for targeted payload delivery. This guide provides a comprehensive technical overview of the MAC glucuronide linker, detailing its molecular architecture, mechanism of action, and strategic advantages in ADC development. We will explore the critical interplay between its components: the cysteine-reactive maleimide for antibody conjugation, the hydrophilic glucuronide moiety for enzymatic cleavage, and the often-accompanying self-immolative spacer for efficient payload release. This document serves as a resource for researchers and drug developers, offering insights into the synthesis, conjugation, and analytical characterization of ADCs employing this technology, thereby enabling the rational design of more stable and efficacious cancer therapeutics.

Introduction: The Pivotal Role of Linkers in ADC Efficacy

Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[] The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release.[2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and selective cleavage of the payload within the tumor microenvironment.[3]

The MAC glucuronide linker is an enzymatically cleavable linker system designed to meet these stringent requirements. It has emerged as a valuable tool in ADC development due to its high plasma stability and its reliance on a tumor-associated enzyme for activation.[4][5]

Molecular Architecture and Core Components

The MAC glucuronide linker is a composite structure, with each component playing a distinct and crucial role in the ADC's function.

-

Maleimidocaproyl (MC) Group: This component provides the reactive handle for conjugation to the antibody. The maleimide moiety reacts specifically with the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond.[2] The caproyl spacer provides a six-carbon chain that introduces spatial separation between the antibody and the payload, which can be important for minimizing steric hindrance and preserving the biological activity of both the antibody and the drug.

-

Glucuronide Moiety: This is the enzymatically cleavable component of the linker. The β-glucuronic acid is a hydrophilic sugar molecule that is recognized and cleaved by the lysosomal enzyme β-glucuronidase.[4][5] This enzyme is significantly more active within the acidic environment of lysosomes and in the tumor microenvironment of some solid tumors compared to the bloodstream, providing a mechanism for tumor-selective payload release.[4][5] The hydrophilicity of the glucuronide moiety also helps to mitigate the aggregation often seen with ADCs carrying hydrophobic payloads.[4]

-

Self-Immolative Spacer (e.g., p-aminobenzyl carbamate - PABC): Following the enzymatic cleavage of the glucuronide, a self-immolative spacer is often employed to ensure the efficient release of the unmodified payload.[6][7] The PABC spacer, a commonly used self-immolative linker, undergoes a spontaneous 1,6-elimination reaction after the glucuronide is removed, leading to the release of the payload, carbon dioxide, and the remnants of the linker.[6][7]

Mechanism of Action: A Stepwise Approach to Targeted Payload Release

The MAC glucuronide linker facilitates a multi-step process that ensures the targeted delivery and release of the cytotoxic payload within the cancer cell.

-

Circulation and Tumor Targeting: The ADC circulates systemically, with the stable MAC glucuronide linker preventing premature payload release. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic intracellular organelles rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the enzyme β-glucuronidase, which is highly active at the acidic pH of the lysosome, recognizes and cleaves the glycosidic bond of the glucuronide moiety.[4][5]

-

Self-Immolation and Payload Release: The cleavage of the glucuronide triggers the spontaneous electronic cascade of the self-immolative spacer (e.g., PABC), leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[6][7]

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Diagram: Mechanism of Payload Release from a MAC Glucuronide Linker

Caption: The stepwise mechanism of an ADC with a MAC glucuronide linker.

Scientific Integrity & Logic: Causality Behind Experimental Choices

The design and implementation of MAC glucuronide linkers in ADCs are guided by key scientific principles aimed at maximizing efficacy and minimizing toxicity.

The Challenge of Maleimide Stability: The Retro-Michael Reaction

A critical consideration in the use of maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction in vivo.[][8] This reaction can lead to the premature release of the payload-linker from the antibody, which can then bind to other thiol-containing proteins in the circulation, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[8]

To address this instability, several strategies have been developed:

-

Self-Stabilizing Maleimides: These next-generation maleimides are engineered to promote rapid hydrolysis of the thiosuccinimide ring after conjugation.[9][10] The resulting ring-opened structure is resistant to the retro-Michael reaction, leading to a more stable ADC.[9][10] One such example involves incorporating a basic amino group adjacent to the maleimide, which provides intramolecular catalysis of the hydrolysis reaction.[9][10]

-

Thiol-Bridging Reagents: These reagents react with both sulfur atoms of a reduced interchain disulfide bond in the antibody, creating a stable, covalent bridge that is less susceptible to deconjugation compared to traditional maleimide linkages.

Table 1: Comparative Stability of Maleimide-Based Linkers in Human Plasma

| Linker Type | Stability in Human Plasma (7 days) | Mechanism of Instability/Stability |

| Traditional Maleimide | ~50% intact ADC | Susceptible to retro-Michael reaction leading to deconjugation.[6] |

| Self-Stabilizing Maleimide (DPR-based) | >95% intact ADC | Rapid hydrolysis of the thiosuccinimide ring prevents the retro-Michael reaction.[6][9][10] |

The Rationale for Enzymatic Cleavage

The choice of a β-glucuronidase-cleavable linker is predicated on the differential expression and activity of this enzyme. β-glucuronidase is predominantly an intracellular lysosomal enzyme with optimal activity at acidic pH.[4][5] Its activity in the bloodstream at physiological pH (~7.4) is very low.[4] Furthermore, many solid tumors exhibit necrotic regions and an acidic microenvironment where β-glucuronidase can be released and active.[6] This enzymatic targeting strategy provides a high degree of tumor selectivity for payload release.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis of a MAC glucuronide linker-payload and its subsequent conjugation to a monoclonal antibody. These protocols are intended as a guide and may require optimization for specific payloads and antibodies.

Synthesis of a MAC-Glucuronide-Payload (e.g., MMAE)

This multi-step synthesis involves the assembly of the linker components and their attachment to the cytotoxic payload. A general synthetic scheme is outlined below.[11][12]

Step 1: Synthesis of the Glucuronide-PABC-Payload Moiety

-

Protecting Group Chemistry: Start with a protected glucuronic acid derivative. The hydroxyl and carboxylic acid groups are typically protected with acetyl and methyl groups, respectively.

-

Activation and Coupling to PABC: The anomeric position of the protected glucuronic acid is activated (e.g., as a bromide or trichloroacetimidate) and then coupled to the hydroxyl group of a p-aminobenzyl alcohol (PABC) derivative.

-

Payload Attachment: The amino group of the PABC is then coupled to the cytotoxic payload (e.g., MMAE) using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 2: Deprotection of the Glucuronide

-

The protecting groups on the glucuronic acid are removed. For example, acetyl groups can be removed under basic conditions (e.g., with lithium hydroxide or sodium methoxide), and the methyl ester can be saponified.

Step 3: Addition of the Maleimidocaproyl (MC) Spacer

-

The amino group of the PABC moiety is acylated with an activated maleimidocaproic acid derivative (e.g., MC-NHS ester) to yield the final MAC-glucuronide-payload construct.

-

Purification: The final product is purified using techniques such as preparative HPLC.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR.

Diagram: Synthesis Workflow for a MAC-Glucuronide-Payload

Caption: A generalized workflow for the synthesis of a MAC-glucuronide-payload construct.

Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of the MAC-glucuronide-payload to a monoclonal antibody via reduced interchain disulfide bonds.[][14]

Step 1: Antibody Reduction

-

Buffer Preparation: Prepare a degassed, amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.5.

-

Antibody Preparation: Dilute the antibody to a concentration of 1-10 mg/mL in the prepared buffer.

-

Reduction: Add a 50- to 100-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), from a freshly prepared stock solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Removal of Reducing Agent: It is crucial to remove the excess TCEP before adding the maleimide-activated payload to prevent it from reacting with the linker. This can be achieved using a desalting column or through buffer exchange.

Step 2: Conjugation Reaction

-

Linker-Payload Preparation: Immediately before use, dissolve the MAC-glucuronide-payload in a minimal amount of an anhydrous, water-miscible organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation: Add the linker-payload stock solution to the reduced antibody solution. A 10-20 fold molar excess of the linker-payload is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

Quenching: To stop the reaction, add a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide.

Step 3: Purification of the ADC

-

Purification Method: The resulting ADC is purified to remove unconjugated payload-linker, quenching reagent, and any aggregated protein. Common purification methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), and hydrophobic interaction chromatography (HIC).[][15][16]

-

Buffer Exchange: The purified ADC is then buffer-exchanged into a suitable formulation buffer for storage.

Analytical Characterization of the ADC

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

-

Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute. It can be determined using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC (RP-HPLC), and mass spectrometry (MS).[4][17]

-

Aggregation: The presence of aggregates can affect the ADC's efficacy and immunogenicity. Size-exclusion chromatography (SEC) is used to quantify the amount of monomeric ADC and detect any aggregates or fragments.[4]

-

In Vitro Cell-Based Assays: The potency and specificity of the ADC are evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines.

-

In Vivo Efficacy: The antitumor activity of the ADC is assessed in preclinical animal models, typically xenograft models where human tumor cells are implanted in immunocompromised mice.[18][19]

Conclusion

The MAC glucuronide linker system offers a robust and versatile platform for the development of highly targeted and effective antibody-drug conjugates. Its key features, including high plasma stability, tumor-selective enzymatic cleavage, and the hydrophilicity of the glucuronide moiety, contribute to an improved therapeutic window. A thorough understanding of the linker's chemistry, particularly the challenges associated with maleimide stability, and the implementation of robust synthesis, conjugation, and analytical characterization protocols are paramount for the successful development of ADCs based on this technology. As our understanding of the tumor microenvironment and cancer biology continues to evolve, the rational design of advanced linker systems like the MAC glucuronide linker will remain a cornerstone of innovation in the field of targeted cancer therapy.

References

- Benchchem. (n.d.). In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development.

- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.

- Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates.

- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.

- Veranova. (n.d.). White Paper: Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.

- ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates.

- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.

- (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates.

- Ren, N. (2025, May 8). Optimising analytical strategies for ADC development. Drug Target Review.

- PubMed. (2022, January 15). Current approaches for the purification of antibody-drug conjugates.

- Chandrabatla, V. P. (2025, July 16). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review | Journal of Antibody-drug Conjugates.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis.

- BOC Sciences. (n.d.). Overcoming ADC Conjugation Efficiency & Stability Challenges.

- PubMed. (2014, September 7). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- ResearchGate. (n.d.). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents | Request PDF.

- bioRxiv. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.

- AIR Unimi. (n.d.). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release.

- Benchchem. (n.d.). Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation.

- Scite.ai. (n.d.). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.

- ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in vitro....

- SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.

- Semantic Scholar. (n.d.). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- PMC. (n.d.). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates.

- AACR Journals. (2013, April 15). Abstract 4333: Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis.

- American Chemical Society. (2010, June 14). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents.

- Creative Biolabs. (n.d.). β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability.

- OUR Archive - University of Otago. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.

- AAT Bioquest. (n.d.). Antibody Conjugation Protocol.

- Google Patents. (n.d.). US7754681B2 - Heterocyclic self-immolative linkers and conjugates.

- BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- PMC. (2023, May 10). Old Drug, New Delivery Strategy: MMAE Repackaged.

- ResearchGate. (n.d.). General synthetic scheme to prepare mDPR-(PEGx)-glucuronide-MMAE linkers.

- PMC. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists.

- Benchchem. (n.d.). Step-by-Step Guide for MC-EVCit-PAB-MMAE ADC Synthesis: An Application Note.

- BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol.

- UCL Discovery. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation.

- Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation.

- Abcam. (n.d.). Conjugation guide.

- MDPI. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).

Sources

- 2. scite.ai [scite.ai]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Analytical Techniques for Antibody-Drug Conjugates [pharmafocusamerica.com]

- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. 항체-약물 접합체 제조: 정제 [sigmaaldrich.com]

- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

Synthesis of the Maleimidocaproyl (MAC) β-Glucuronide Linker for Advanced Antibody-Drug Conjugates

An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the synthesis of a Maleimidocaproyl (MAC) β-glucuronide linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will dissect the strategic chemical design, detailing the synthesis of key intermediates, the assembly of the final linker construct, and the critical parameters for purification and characterization. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights into optimizing reaction conditions and mitigating common synthetic challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the design and production of next-generation ADCs.

Introduction: The Architectural Significance of the MAC-Glucuronide Linker

The efficacy of an Antibody-Drug Conjugate (ADC) is not merely a function of its antibody's specificity or its payload's potency; it is critically dependent on the linker that bridges them. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must be exquisitely designed to release the cytotoxic payload upon internalization into the target cancer cell.[1]

The MAC-β-glucuronide linker system is a sophisticated solution that addresses these dual requirements. It comprises three key functional domains:

-

The Maleimidocaproyl (MAC) Group: This unit serves as the conjugation handle to the antibody. It reacts specifically and efficiently with free thiol groups, typically generated by the reduction of interchain disulfide bonds on the monoclonal antibody (mAb), forming a stable thioether bond.[][3] The six-carbon caproyl chain provides a spatial extension to mitigate potential steric hindrance.

-

The β-Glucuronide Moiety: This is the enzymatically-cleavable trigger. The β-glucuronide linker is highly hydrophilic, which can improve the solubility and reduce aggregation of the resulting ADC, particularly when paired with hydrophobic payloads.[4][5][6] It is remarkably stable in the bloodstream but is readily hydrolyzed by the lysosomal enzyme β-glucuronidase, which is abundant within tumor cells and the tumor microenvironment.[5][7] This enzymatic specificity ensures that the payload is released predominantly at the site of action.

-

A Self-Immolative Spacer: Often, a p-aminobenzyl carbamate (PABC) group is placed between the glucuronide and the payload. Once the glucuronic acid is cleaved by β-glucuronidase, the resulting p-aminobenzyl alcohol undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified payload.[7][]

This guide will focus on the chemical synthesis of the complete linker, from fundamental building blocks to the final activated molecule ready for payload attachment and antibody conjugation.

Strategic Approach: A Retrosynthetic Blueprint

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of the MAC-glucuronide-PABC linker reveals three primary building blocks, allowing for a modular and convergent synthesis.

Caption: Retrosynthetic analysis of the MAC-Glucuronide-PABC linker.

This convergent approach allows for the independent synthesis and purification of each key fragment before the final assembly, which generally leads to higher overall yields and purity.

Synthesis of Key Building Blocks

The success of the final linker assembly hinges on the high-purity preparation of its constituent parts.

Module 1: 6-Maleimidocaproic Acid NHS Ester

The MAC moiety is prepared from 6-aminocaproic acid. The terminal carboxylic acid must be activated, typically as an N-Hydroxysuccinimide (NHS) ester, to facilitate efficient amide bond formation with the glucuronide-spacer amine.

Experimental Protocol: Synthesis of 6-Maleimidocaproic Acid NHS Ester

-

Synthesis of 6-Maleimidocaproic Acid:

-

Dissolve 6-aminocaproic acid (1.0 eq) in saturated sodium bicarbonate solution and cool to 0°C.

-

Add a solution of maleic anhydride (1.1 eq) in a suitable solvent like dioxane dropwise, maintaining the temperature at 0°C.

-

Stir at 0°C for 1 hour, then at room temperature for 4 hours.

-

Acidify the reaction mixture with concentrated HCl to pH ~2, which precipitates the maleamic acid intermediate. Filter and dry the solid.

-

To a solution of the dried intermediate in DMF, add acetic anhydride (3.0 eq) and sodium acetate (0.5 eq).

-

Heat the mixture to 60-70°C for 3-4 hours. This drives the cyclization to form the maleimide ring.

-

Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Activation as NHS Ester:

-

Dissolve the purified 6-maleimidocaproic acid (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous THF or DCM.

-

Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Concentrate the filtrate and purify the resulting solid by recrystallization or column chromatography to yield the activated MAC-NHS ester.

-

Causality Insight: The two-step process for creating the maleimide is crucial. Direct reaction often leads to polymerization. The activation to an NHS ester is a classic and reliable method for forming a stable, yet reactive, intermediate for amide coupling that minimizes side reactions.

Module 2: Protected Glucuronic Acid Donor

Precise control of glycosylation requires the strategic use of protecting groups on the glucuronic acid scaffold. The hydroxyl groups are typically protected as acetates, and the carboxylic acid as a methyl ester. The anomeric position is converted to a good leaving group, such as a trichloroacetimidate, to drive the glycosylation.

Experimental Protocol: Preparation of the Glucuronide Donor

-

Protection: Start with D-glucurono-6,3-lactone. Acetylate the hydroxyl groups using acetic anhydride in the presence of a catalyst like sulfuric acid.

-

Methanolysis: Cleave the lactone and form the methyl ester by reacting the acetylated lactone with methanol and a catalyst (e.g., HBr/acetic acid). This step also installs a bromide at the anomeric position.

-

Trichloroacetimidate Formation: Convert the anomeric bromide to the more reactive trichloroacetimidate. React the protected glucuronide bromide (1.0 eq) with trichloroacetonitrile (1.5 eq) in anhydrous DCM in the presence of a non-nucleophilic base like DBU or K₂CO₃ (catalytic amount).

-

Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate, and purify by column chromatography (silica gel) to isolate the pure trichloroacetimidate donor.

Causality Insight: The trichloroacetimidate group is an excellent leaving group for glycosylation under mild acidic conditions (e.g., using TMSOTf). This allows for high-yielding and stereoselective formation of the glycosidic bond, preferentially forming the desired β-anomer required for enzymatic recognition.[9]

Convergent Assembly of the MAC-Glucuronide Linker

With the key modules in hand, the final assembly can proceed. This phase involves the critical glycosylation and deprotection steps.

Caption: Workflow for the convergent synthesis of the final linker-payload conjugate.

Step 4.1: Glycosylation

This step couples the glucuronic acid donor to the self-immolative spacer.

Experimental Protocol: β-Glycosylation

-

Dissolve the PABC-payload moiety (1.2 eq) and the protected glucuronide trichloroacetimidate donor (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add activated molecular sieves (4 Å) and stir for 30 minutes.

-

Cool the mixture to -40°C.

-

Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq) in DCM dropwise.

-

Allow the reaction to slowly warm to 0°C over 2-3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a solid base (e.g., sodium bicarbonate) or a few drops of triethylamine.

-

Filter, concentrate, and purify the crude product by silica gel chromatography to isolate the fully protected β-glucuronide intermediate.

Step 4.2: Global Deprotection

This is arguably the most challenging step. Standard base hydrolysis to remove the acetate and methyl ester protecting groups can induce a β-elimination reaction within the glucuronide ring, leading to a significant and difficult-to-remove impurity.[9]

Experimental Protocol: Optimized Deprotection

-

Dissolve the protected intermediate in a mixture of THF and water (e.g., 3:1).

-

Cool the solution to 0°C.

-

Add lithium hydroxide (LiOH) monohydrate (4-5 eq) and stir at 0°C.

-

Critical Insight: Carefully monitor the reaction by HPLC. The goal is to achieve complete saponification of the esters without significant β-elimination. The reaction is typically complete within 1-2 hours. Over-running the reaction dramatically increases the formation of the elimination byproduct.[9]

-

Once the reaction is complete, carefully acidify to pH ~3 with cold, dilute HCl.

-

Extract the product with a suitable solvent (e.g., ethyl acetate), dry the organic layers, and concentrate. The resulting intermediate, which now has a free amine from the PABC moiety, is often used immediately in the next step.

Step 4.3: Final Amide Coupling

The final step attaches the MAC tether to the deprotected glucuronide-spacer.

Experimental Protocol: MAC Coupling

-

Dissolve the crude deprotected amine intermediate from the previous step in anhydrous DMF.

-

Add the MAC-NHS ester (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

-

Upon completion, dilute the reaction mixture with water and purify the final product using preparative reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final MAC-glucuronide linker as a white solid.

Characterization and Quality Control

Rigorous characterization is essential to ensure the identity, purity, and stability of the final linker.

| Analysis | Purpose | Typical Result |

| ¹H and ¹³C NMR | Structural verification and confirmation of stereochemistry. | Resonances consistent with the proposed structure. The anomeric proton (H-1) of the glucuronide should show a coupling constant (J ≈ 7-8 Hz) confirming the β-configuration. |

| High-Resolution MS | Confirmation of exact molecular weight. | Measured mass within 5 ppm of the calculated theoretical mass. |

| Analytical RP-HPLC | Determination of purity. | Purity ≥ 95% is typically required for ADC applications. |

ADC Conjugation: The Final Step

While this guide focuses on linker synthesis, a brief overview of the conjugation process is relevant.

Caption: General workflow for cysteine-based ADC conjugation.

The key is the Michael addition of antibody thiols to the maleimide of the linker. This reaction is most efficient at a pH of 6.5-7.5.[10] Below this range, the thiol is less nucleophilic, and above it, the maleimide becomes increasingly susceptible to hydrolysis, rendering it inactive.[10]

Troubleshooting Common Synthetic Hurdles

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Low Glycosylation Yield | Inactive glycosyl donor; wet reagents/solvents; insufficient activation. | Ensure donor is pure and freshly prepared. Use anhydrous solvents and activated molecular sieves. Optimize TMSOTf stoichiometry and reaction temperature. |

| Significant β-Elimination | Prolonged exposure to strong base during deprotection; elevated temperature. | Strictly monitor the deprotection by HPLC and quench immediately upon completion. Maintain 0°C throughout the reaction.[9] |

| Maleimide Hydrolysis | Presence of water during synthesis or storage; pH > 7.5 during conjugation. | Use anhydrous solvents for all steps involving the MAC-NHS ester. Buffer the final conjugation reaction carefully within the 6.5-7.5 pH range.[10] Prepare maleimide-linker solutions immediately before use.[10] |

| Low Final Coupling Yield | Incomplete deprotection of the amine; inactive MAC-NHS ester. | Confirm complete deprotection by MS before proceeding. Use freshly prepared or properly stored MAC-NHS ester. Ensure sufficient base (DIPEA) is present to neutralize any HCl salts. |

Conclusion

The synthesis of the MAC-β-glucuronide linker is a multi-step, technically demanding process that requires careful control over reaction conditions, particularly during the glycosylation and deprotection stages. A convergent strategy, coupled with rigorous in-process monitoring and purification, is essential for producing a high-purity linker suitable for cGMP manufacturing of ADCs. The resulting linker provides an excellent balance of plasma stability and tumor-specific payload release, making it a cornerstone of modern ADC technology and a critical tool in the development of targeted cancer therapies.[4][11]

References

-

Jeffrey, S. C., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Creative Biolabs. β-Glucuronide Linker Synthesis Service. Creative Biolabs. Available at: [Link]

-

Sutherland, M. S., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116–123. Available at: [Link]

-

Amanote Research. Protecting Groups for Glucuronic Acid: Application to the Synthesis of New Paclitaxel (Taxol) Derivatives. Available at: [Link]

- Google Patents. (2018). WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof.

-

Jeffrey, S. C., et al. (2006). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Bioconjugate Chemistry, 17(3), 831-840. Available at: [Link]

-

Quick Company. A Process For The Preparation Of Aminocaproic Acid. Available at: [Link]

-

Chemsrc. MAC glucuronide linker | CAS#:2260960-07-2. Chemsrc.com. Available at: [Link]

-

SYNthesis med chem. Antibody Drug Conjugates. SYNthesis med chem. Available at: [Link]

-

ResearchGate. Maleimide-based linkers in FDA-approved ADCs. Available at: [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available at: [Link]

-

St. Amant, A. H. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. University of Maine, Digital Commons. Available at: [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Available at: [Link]

- Google Patents. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

-

Pan, H., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1605. Available at: [Link]

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Maleimidocaproyl-Glucuronide Linker in Antibody-Drug Conjugates

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant evolution in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] Central to the success of this therapeutic modality is the linker, a critical component that connects the antibody to the cytotoxic payload and dictates the stability and release mechanism of the final conjugate.[2][3] This guide provides a detailed examination of the maleimidocaproyl-glucuronide (MC-glucuronide) linker, a sophisticated, enzymatically cleavable system designed for enhanced tumor-selective payload delivery.

Chapter 1: Anatomy of the MC-Glucuronide Linker

The MC-glucuronide linker is a multi-component system engineered to be highly stable in systemic circulation while being susceptible to cleavage within the tumor microenvironment.[4][5] Its structure is a testament to rational drug design, balancing hydrophilicity, stability, and a specific release trigger. The core components typically include:

-

Maleimidocaproyl (MC) Group: This unit serves as the covalent attachment point to the antibody. The maleimide moiety reacts specifically with thiol groups, most commonly from reduced cysteine residues within the antibody's hinge region, forming a stable thioether bond.[6] The six-carbon "caproyl" chain acts as a spacer, providing distance between the antibody and the rest of the linker-drug complex to minimize steric hindrance.

-

Self-Immolative Spacer: To avoid steric hindrance that could inhibit enzymatic cleavage, a self-immolative spacer is often incorporated.[2] The most common choice is the p-aminobenzyl carbamate (PABC) spacer.[2][] This unit is designed to spontaneously decompose and release the payload once its "trigger" is removed.[2][8]

-

β-Glucuronide Trigger: This is the enzyme-cleavable "cap" of the linker. The glucuronic acid moiety is a substrate for the lysosomal enzyme β-glucuronidase.[5][9] This enzyme is significantly overexpressed in some tumor tissues and is abundant in the necrotic and lysosomal compartments of the tumor microenvironment, making it an excellent trigger for tumor-specific drug release.[5][] The hydrophilic nature of the glucuronide group also helps to mitigate aggregation issues that can arise with hydrophobic drugs, improving the overall solubility and pharmacokinetic properties of the ADC.[4][11][12]

The precise arrangement connects the maleimide to the PABC spacer, which in turn is linked to the cytotoxic payload via a carbamate bond. The glucuronide is attached to the PABC group, masking it from self-immolation until it is enzymatically cleaved.

Caption: Core components of a typical MC-Glucuronide linker system.

Chapter 2: Mechanism of Action: Enzyme-Mediated Drug Release

The efficacy of an ADC with an MC-glucuronide linker hinges on a precise, multi-step release mechanism that ensures the cytotoxic payload is liberated preferentially at the tumor site. This process minimizes systemic exposure and associated off-target toxicity.[5]

The sequence of events is as follows:

-

Circulation and Tumor Targeting: The ADC circulates systemically, where the linker remains stable, preventing premature drug release.[4] The antibody component directs the ADC to tumor cells expressing the target antigen.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[13]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome (or in the tumor interstitium where the enzyme is also present), β-glucuronidase recognizes and hydrolyzes the glycosidic bond connecting the glucuronic acid to the PABC spacer.[][14][15]

-

Self-Immolation and Payload Release: The removal of the glucuronide trigger exposes an unstable intermediate on the PABC spacer. This initiates a rapid, spontaneous 1,6-elimination reaction—an electronic cascade—that results in the cleavage of the carbamate bond and the release of the unmodified, fully active cytotoxic payload into the cell.[2][14]

This targeted release mechanism is a key advantage, as the payload is liberated inside the cancer cell, maximizing its cytotoxic effect. Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."[3]

Caption: Sequential workflow of payload release from an MC-Glucuronide linker.

Chapter 3: Synthesis and Conjugation Strategies

The creation of a glucuronide-linked ADC is a multi-stage process involving the synthesis of the linker-payload complex followed by its conjugation to the monoclonal antibody.

Protocol 1: Representative Synthesis of a Glucuronide-Linker-Payload Complex

This protocol outlines a general strategy for synthesizing a maleimidocaproyl-PABC-glucuronide linker attached to an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE).

Objective: To synthesize a complete drug-linker construct ready for antibody conjugation.

Methodology:

-

Glucuronide-PABC Synthesis: React a protected glucuronic acid derivative (e.g., with acetate and methyl ester protecting groups) with a p-nitrophenyl (pNP) carbonate to create an activated intermediate.[4] This is then reacted with a PABC spacer molecule that is protected on its amine group (e.g., with Fmoc).

-

Payload Attachment: Deprotect the PABC amine (Fmoc removal) and couple it to the amine-containing cytotoxic payload. This step forms the stable carbamate linkage.

-

Deprotection: Concurrently saponify the glucuronide's acetate and methyl ester protecting groups to reveal the free hydroxyl and carboxylate groups on the sugar moiety.[4]

-

MC Linker Coupling: Finally, couple the exposed amine on the PABC spacer to an activated maleimidocaproyl N-hydroxysuccinimide (MC-NHS) ester.[4] This step introduces the maleimide group required for antibody conjugation.

-

Purification: Purify the final drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality: The use of protecting groups (Fmoc, acetates) is critical to ensure chemoselectivity, directing the reactions to the intended functional groups. The activation of intermediates with pNP carbonate or NHS ester facilitates efficient bond formation under mild conditions.

Protocol 2: Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of the pre-formed drug-linker to the antibody.

Objective: To covalently attach the MC-glucuronide-payload to a monoclonal antibody via cysteine thiols.

Materials:

-

Monoclonal antibody (e.g., IgG1) in phosphate-buffered saline (PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[6][16]

-

MC-glucuronide-payload dissolved in an organic co-solvent (e.g., DMSO).

-

Quenching reagent: N-acetylcysteine.[17]

-

Purification system: Size-Exclusion Chromatography (SEC).[17]

Methodology:

-

Antibody Reduction: Incubate the antibody (typically at 5-10 mg/mL) with a 5-10 molar excess of TCEP at 37°C for 1-2 hours.[17] This selectively reduces the interchain disulfide bonds in the hinge region, exposing reactive thiol (-SH) groups.[6][18] The number of accessible thiols can be controlled by modulating the concentration of the reducing agent and reaction time.

-

Drug-Linker Addition: Cool the reduced antibody solution. Add the MC-glucuronide-payload solution (typically a 5-10 molar excess relative to the antibody) to the reduced antibody. The maleimide groups will react with the free thiols via a Michael addition reaction.[14] Allow the reaction to proceed for 1-2 hours at 4°C.[17]

-

Quenching: Add a molar excess of N-acetylcysteine to the reaction mixture to cap any unreacted maleimide groups on the linker, preventing unwanted side reactions.[17]

-

Purification: Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker, excess quenching reagent, and any aggregates.[17][19] The purified ADC can then be transferred into a suitable formulation buffer.

Chapter 4: Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product. Key parameters include the drug-to-antibody ratio (DAR), aggregation levels, and conjugation site verification.

| Analytical Technique | Parameter Measured | Typical Result/Observation |

| Hydrophobic Interaction Chromatography (HIC) | Average Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.).[19] | A chromatogram showing distinct peaks corresponding to different drug-loaded species. Peak integration allows for the calculation of the average DAR.[19] |

| Size-Exclusion Chromatography (SEC) | Purity and presence of aggregates or fragments.[19] | A primary peak representing the monomeric ADC (>95% is desirable).[4] Additional peaks at earlier retention times indicate aggregation. |

| Mass Spectrometry (MS) | Confirmation of covalent conjugation and determination of DAR and drug-load distribution. | Deconvoluted mass spectra showing mass shifts corresponding to the covalent addition of drug-linker moieties to the antibody. |

Self-Validation: The combination of these techniques provides a self-validating system. For instance, the average DAR calculated from HIC peak areas should be in close agreement with the value determined by native SEC-MS. SEC confirms that the conjugation process has not induced significant aggregation, which could compromise efficacy and safety.

Chapter 5: Applications and Case Studies

The MC-glucuronide linker has been successfully employed to conjugate a variety of potent cytotoxic agents, including auristatins (MMAE, MMAF), doxorubicin derivatives, and camptothecins.[4][12][15]

Key Advantages Demonstrated in Preclinical Studies:

-

High Stability: Glucuronide-linked ADCs demonstrate high stability in plasma, minimizing premature drug release.[4][]

-

Reduced Aggregation: The hydrophilic nature of the glucuronide moiety effectively reduces the tendency for ADC aggregation, even with hydrophobic payloads at high DARs.[4][11][20] This is a significant advantage over more hydrophobic linkers like Val-Cit, which can be prone to aggregation.[][20]

-

Potent In Vivo Efficacy: Numerous studies have shown that ADCs utilizing this linker exhibit potent and specific anti-tumor activity in preclinical models.[4][]

For example, studies comparing glucuronide-linked ADCs to those with dipeptide linkers found that the glucuronide conjugates had minimal aggregation (<5%) versus up to 80% for some dipeptide-linked ADCs.[][20] While in vitro efficacy was often similar, the glucuronide linker demonstrated superior in vivo efficacy in certain models.[][20]

Conclusion

The maleimidocaproyl-glucuronide linker represents a highly refined technology in the ADC field. Its rational design, which combines a stable antibody attachment chemistry with a highly specific, tumor-activated enzymatic release mechanism, provides an excellent balance of stability, efficacy, and safety.[5][] The inherent hydrophilicity of the glucuronide trigger addresses the critical challenge of aggregation, expanding the range of cytotoxic payloads that can be effectively developed into ADCs. As ADC technology continues to advance, the favorable properties of the β-glucuronide linker ensure it will remain an appealing and valuable component for the development of next-generation cancer therapeutics.[4]

References

- Jeffrey, S. C., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. ACS Medicinal Chemistry Letters.

- SigutLabs. (2025). β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release. SigutLabs.

- WuXi AppTec DMPK. (2026).

- Waters. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.

- BOC Sciences. (n.d.). β-Glucuronide Linker | Design & Synthesis. BOC Sciences.

- Spring, D. (2019).

- Hamblett, K. J., et al. (n.d.).

- BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.

- ResearchGate. (n.d.). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents | Request PDF.

- Tran, T., et al. (n.d.).

- Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs)

- Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent.

- Wang, X., et al. (2024).

- Barghash, A. M., & Wu, Y. (2016).

- Creative Biolabs. (n.d.). β-Glucuronide Linker Synthesis Service.

- Rodriguez, A. M., et al. (2024). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Omega.

- BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker. BroadPharm.

- Creative Biolabs. (n.d.). β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology.

- Burnouf, P. A., et al. (2022).

- Senter, P. D., & Sievers, E. L. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books.

- Pathak, R., et al. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive - University of Otago.

- ResearchGate. (n.d.). HIC and SEC analysis of site-specific ADCs 7 a-g.

- AxisPharm. (2024).

- WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.

- BOC Sciences. (n.d.).

- Dory, B. A., et al. (n.d.).

- Senter, P. D., et al. (2017).

- ResearchGate. (n.d.). The self-immolative mechanism of p-aminobenzyloxycarbonyl (PABC).

- Lu, J., et al. (2016).

- BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs.

- SYNthesis med chem. (n.d.).

- Beck, A., et al. (n.d.).

- Benchchem. (n.d.). The Pivotal Role of the Maleimidocaproyl (MC)

- Barnscher, S. D. (2023). The Clinical Landscape Of ADCs In 2023. ZymeWorks Inc..

Sources

- 1. The Clinical Landscape Of ADCs In 2023 Diverse Technologies Narrow Target [clinicalleader.com]

- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 6. mdpi.com [mdpi.com]

- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 14. Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hydrophilicity: A Technical Guide to Glucuronide Linkers in Antibody-Drug Conjugates

This guide provides an in-depth exploration of the hydrophilic properties of glucuronide linkers and their significant impact on the development and efficacy of Antibody-Drug Conjugates (ADCs). For researchers, scientists, and drug development professionals, understanding the nuances of linker technology is paramount to designing next-generation ADCs with improved therapeutic windows. This document will delve into the core chemistry, biological rationale, and practical application of glucuronide linkers, offering both foundational knowledge and actionable protocols.

The Challenge of Hydrophobicity in ADC Development

Antibody-Drug Conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. However, the conjugation of highly hydrophobic payloads to a large antibody molecule often introduces significant challenges. Increased hydrophobicity can lead to a cascade of undesirable effects, including:

-

Aggregation: Hydrophobic interactions between ADC molecules can cause the formation of aggregates, which can reduce therapeutic efficacy, alter pharmacokinetics, and increase the risk of immunogenicity[1][2].

-

Poor Solubility: Reduced solubility can complicate formulation and manufacturing processes, leading to challenges in achieving stable and deliverable drug products[1][3].

-

Accelerated Clearance: Highly hydrophobic ADCs can be rapidly cleared from circulation, reducing their half-life and limiting the amount of drug that reaches the tumor site[4][5].

-

Off-Target Toxicity: Increased hydrophobicity can lead to non-specific uptake by tissues, resulting in off-target toxicities[6].

These challenges underscore the critical need for linker technologies that can mitigate the hydrophobicity of the payload and improve the overall "drug-like" properties of the ADC.

Glucuronide Linkers: A Hydrophilic Solution

Glucuronide linkers have emerged as a compelling strategy to address the challenges associated with hydrophobic payloads. These linkers incorporate a β-glucuronic acid moiety, a highly hydrophilic sugar molecule, which imparts favorable physicochemical properties to the ADC[7][8][9].

Mechanism of Action: Selective Cleavage in the Tumor Microenvironment

The efficacy of glucuronide linkers hinges on their selective cleavage by the lysosomal enzyme β-glucuronidase (GUSB). GUSB is abundant within the lysosomes of cells and is also found to be overexpressed in the necrotic regions of some tumors[7][8][]. Conversely, the activity of GUSB in systemic circulation is low. This differential expression and activity profile allows for:

-

High Plasma Stability: ADCs with glucuronide linkers remain stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing systemic toxicity[7][][11].

-

Targeted Drug Release: Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the glucuronide linker is cleaved by lysosomal β-glucuronidase, releasing the active drug[12]. In some cases, cleavage can also occur in the tumor microenvironment where GUSB is present[13].

The cleavage mechanism often involves a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), which is connected to the payload. Once the glucuronic acid is enzymatically removed, the spacer spontaneously decomposes to release the unmodified drug[].

Diagram: Mechanism of Glucuronide Linker Cleavage

Sources

- 1. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 9. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Stability of MAC-Glucuronide Linkers in Systemic Circulation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature release of the payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. The maleimidocaproyl (MAC) glucuronide linker is a sophisticated, cleavable linker system designed to offer a balance of high stability in the bloodstream and efficient payload release within the tumor microenvironment. This guide provides a comprehensive technical analysis of the factors governing the stability of MAC-glucuronide linkers in systemic circulation, supported by experimental protocols and data.

The Dichotomous Nature of MAC-Glucuronide Linker Stability

The stability of a MAC-glucuronide linker is not a monolithic property but rather a tale of two distinct chemical moieties: the glucuronide "trigger" and the maleimide "anchor". Understanding the behavior of each is paramount to appreciating the overall performance of the ADC.

The Glucuronide "Gatekeeper": Stability Through Enzymatic Selectivity

The β-glucuronide portion of the linker is designed to be exceptionally stable in systemic circulation. This stability is conferred by the specific enzymatic cleavage mechanism it employs. The glycosidic bond of the glucuronide is a substrate for the enzyme β-glucuronidase. In healthy tissues and the bloodstream, the activity of extracellular β-glucuronidase is low. Conversely, the tumor microenvironment, particularly in necrotic regions, and the intracellular lysosomes of cancer cells often exhibit elevated levels of this enzyme. This differential in enzyme activity ensures that the linker remains largely intact during circulation, preventing premature payload release. Upon localization to the tumor, the overexpressed β-glucuronidase efficiently cleaves the glucuronide moiety, initiating the process of payload liberation.

The Maleimide "Anchor": A Story of Competing Reactions

The maleimidocaproyl (MAC) component provides the covalent attachment point to the antibody. Specifically, the maleimide group reacts with the thiol of a cysteine residue on the antibody via a Michael addition reaction, forming a thiosuccinimide linkage. While this bond is covalent, it is not inherently inert in the physiological environment of the plasma. The stability of this linkage is governed by two competing chemical reactions:

-

The Retro-Michael Reaction (Deconjugation): This is the reverse of the initial conjugation reaction and represents a primary pathway for premature payload release.[1][2] Endogenous thiols in the plasma, such as glutathione and the free cysteine-34 of human serum albumin, can act as nucleophiles, attacking the thiosuccinimide and leading to the deconjugation of the drug-linker.[3] This can result in the transfer of the payload to other proteins, most notably albumin, which can alter its pharmacokinetic profile and potentially lead to off-target toxicities.[1]

-

Thiosuccinimide Ring Hydrolysis (Stabilization): In this reaction, the cyclic imide of the thiosuccinimide linkage undergoes hydrolysis to form a stable, ring-opened maleamic acid thioether.[4][5] This ring-opened structure is no longer susceptible to the retro-Michael reaction, effectively locking the drug-linker to the antibody and enhancing the overall stability of the ADC.[4]

The interplay between the rates of the retro-Michael reaction and thiosuccinimide ring hydrolysis is a critical determinant of the in vivo stability of a MAC-glucuronide ADC.

Enhancing Systemic Stability: A Tale of Rational Linker Design

A key aspect of modern ADC development is the rational design of linkers that favor the stabilizing hydrolysis reaction over the deconjugating retro-Michael reaction. Several strategies have been developed to achieve this:

-

Self-Hydrolyzing Maleimides: These next-generation maleimides are engineered to accelerate the rate of thiosuccinimide ring hydrolysis. One successful approach involves incorporating a basic amino group adjacent to the maleimide.[6] This group can act as an intramolecular catalyst, promoting rapid hydrolysis at physiological pH.[6] Once hydrolyzed, the linkage is stabilized against retro-Michael elimination.[6]

-

N-Aryl Maleimides: The substitution on the nitrogen atom of the maleimide ring can significantly influence the rate of hydrolysis. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[4] The electron-withdrawing nature of the aryl group can accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable linkage.[4]

The following diagram illustrates the competing pathways of the retro-Michael reaction and thiosuccinimide hydrolysis for a maleimide-cysteine conjugate.

Caption: Competing Fates of the Thiosuccinimide Linkage.

Quantitative Assessment of Maleimide Linker Stability

The stability of maleimide-based linkers in plasma has been quantitatively assessed in numerous studies. The following table summarizes representative data on the percentage of payload loss over time for ADCs with different maleimide-based linkers.

| Linker Type | ADC | Species | Time (days) | Payload Loss (%) | Reference |

| mc-vc-PABC-MMAE | Trastuzumab-MMAE | Human Plasma | 6 | ~50% | [1] |

| N-alkyl maleimide | T289C-MMAE | Mouse Serum | 7 | 35-67% | [4] |

| N-aryl maleimide | T289C-MMAE | Mouse Serum | 7 | <20% | [4] |

| Self-hydrolyzing (DPR) | ADC | In vivo (mouse) | - | Improved stability | [6] |

Experimental Protocols for Stability Assessment

A robust assessment of MAC-glucuronide linker stability requires a combination of in vitro and in vivo experimental approaches.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from various species.

Objective: To quantify the loss of payload from the ADC over time in a plasma environment.

Methodology:

-

ADC Incubation:

-

Incubate the ADC at a final concentration of 100-200 µg/mL in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C.[2]

-

Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.[7]

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[8]

-

Immediately freeze the collected aliquots at -80°C to quench any further reactions.[8]

-

-

ADC Immuno-affinity Capture:

-

Sample Preparation for LC-MS Analysis:

-

For Drug-to-Antibody Ratio (DAR) Analysis:

-

For Free Payload Analysis:

-

After immuno-affinity capture of the ADC, collect the supernatant.

-

Precipitate the remaining plasma proteins in the supernatant with a solvent like acetonitrile.[7]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[7]

-

-

-

Data Analysis:

-

Calculate the average DAR at each time point. A decrease in DAR over time indicates payload loss.

-

Quantify the concentration of the released payload at each time point.

-

Plot the percentage of intact ADC or the concentration of released payload versus time to determine the stability profile.

-

Caption: In Vitro Plasma Stability Assay Workflow.

In Vivo Stability Assessment

This study evaluates the pharmacokinetic profile and stability of the ADC in a relevant animal model.

Objective: To determine the in vivo clearance, half-life, and stability of the ADC.

Methodology:

-

Animal Dosing:

-

Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[11]

-

-

Blood Sampling:

-

Bioanalytical Quantification:

-

Quantify the concentrations of three key analytes in the plasma samples:[12]

-

Total Antibody: Measures both conjugated and unconjugated antibody, typically using a ligand-binding assay (LBA) like ELISA.

-

Conjugated Antibody (Intact ADC): Measures the antibody that is still conjugated to the payload. This can be done using an LBA that specifically detects the payload or by affinity capture LC-MS.

-

Free Payload: Quantify the amount of released payload in the plasma using LC-MS/MS.

-

-

-

Data Analysis:

-

Generate pharmacokinetic profiles for the total antibody and the intact ADC.

-

The divergence of the intact ADC profile from the total antibody profile indicates payload deconjugation over time.

-

Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both total and conjugated antibody.

-

Caption: In Vivo Stability Assessment Workflow.

Conclusion

The stability of the MAC-glucuronide linker in systemic circulation is a nuanced interplay of enzymatic selectivity and chemical reactivity. The glucuronide moiety provides a highly stable "gatekeeper" that is selectively opened in the tumor microenvironment, while the stability of the maleimide "anchor" is dependent on the balance between the undesirable retro-Michael reaction and the stabilizing thiosuccinimide hydrolysis. Through rational linker design, such as the development of self-hydrolyzing maleimides, the stability of the maleimide-cysteine linkage can be significantly enhanced. A thorough understanding of these principles, coupled with rigorous in vitro and in vivo stability assessments, is essential for the successful development of safe and effective ADCs utilizing MAC-glucuronide linker technology.

References

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]

-

Wei, C., et al. (2016). Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma. Analytical Chemistry, 88(9), 4979-4986. [Link]

-

Nortcliffe, C. (2022). Measurement of ADC stability in plasma via released payload quantitation. Sterling Pharma Solutions. [Link]

-

St. Amant, K., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(13), 6005-6010. [Link]

-

St. Amant, K., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(13), 6005-6010. [Link]

-

Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Bioconjugate Chemistry, 26(1), 145-152. [Link]

-

Poon, K. A., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 29(4), 1334-1342. [Link]

-

Xu, K. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. [Link]

-

Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

-

Sterling Pharma Solutions. (n.d.). ADC stability in plasma and serum via mass spectrometry. [Link]

-

Dong, L., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6899-6905. [Link]

- An, Z. (Ed.). (2014).

-

Dong, L., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6899-6905. [Link]

-

Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(3), 321-331. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2013). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Bioconjugate Chemistry, 24(2), 226-234. [Link]

-

iQ Biosciences. (n.d.). ADC Plasma Stability Assay. [Link]

-

Spiciarich, D. R., & Foley, T. L. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. [Link]

-

Chuprakov, S., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(3), 564-574. [Link]

-

Lu, D., et al. (2018). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 29(10), 3299-3306. [Link]

-